Opicapone

Vue d'ensemble

Description

Opicapone est un médicament utilisé comme traitement d’appoint pour la maladie de Parkinson. C’est un inhibiteur puissant, réversible et périphérique de l’enzyme catéchol-O-méthyltransférase. Cette enzyme est impliquée dans la dégradation de diverses catécholamines, notamment la dopamine. En inhibant cette enzyme, l’this compound contribue à prolonger les effets de la lévodopa, un traitement courant de la maladie de Parkinson, améliorant ainsi la fonction motrice et réduisant les fluctuations motrices chez les patients .

Applications De Recherche Scientifique

Opicapone is primarily used in the field of medicine, particularly for the treatment of Parkinson’s disease. It is used as an adjunctive therapy to levodopa and dopa decarboxylase inhibitors in adults with Parkinson’s disease experiencing end-of-dose motor fluctuations. The compound has been shown to improve motor function and reduce the duration of “off” episodes in patients .

In addition to its medical applications, this compound is also used in scientific research to study the mechanisms of catechol-O-methyltransferase inhibition and its effects on dopamine metabolism. This research has implications for the development of new treatments for Parkinson’s disease and other neurological disorders .

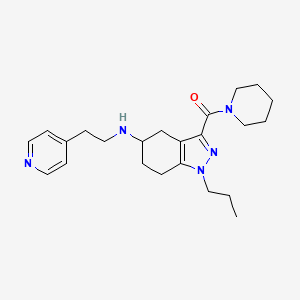

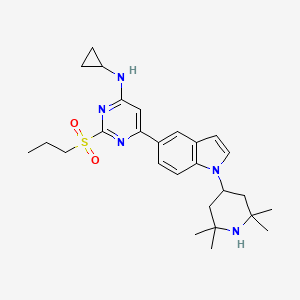

Mécanisme D'action

L’opicapone exerce ses effets en inhibant l’enzyme catéchol-O-méthyltransférase. Cette enzyme est responsable de la dégradation de la lévodopa, un précurseur de la dopamine. En inhibant cette enzyme, l’this compound augmente la disponibilité de la lévodopa, permettant à une plus grande quantité de celle-ci d’atteindre le cerveau et d’être convertie en dopamine. Cela contribue à restaurer les niveaux de dopamine dans le cerveau, améliorant la fonction motrice et réduisant les symptômes de la maladie de Parkinson .

Safety and Hazards

Opicapone was found to be safe and well-tolerated, with frequencies of treatment-emergent adverse events similar to placebo . The most common side effects reported were dyskinesia and dry mouth . Serious adverse events considered at least possibly related to this compound were reported for 1.4% of patients .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Opicapone interacts with the enzyme catechol-o-methyltransferase (COMT), which is involved in the breakdown of various catecholamines including dopamine . By inhibiting COMT, this compound prolongs the half-life of levodopa, increasing its bioavailability and reducing the peripheral ups and downs of levodopa in plasma .

Cellular Effects

This compound influences cell function by blocking the peripheral degradation of L-Dopa mediated by COMT . This results in an increase in the levels of dopamine in the parts of the brain that control movement and coordination . It enhances the effects of levodopa, a copy of the neurotransmitter dopamine that can be taken by mouth .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking an enzyme that is involved in the breakdown of levodopa in the body called catechol-O-methyltransferase (COMT) . It is peripherally selective and does not inhibit COMT in the brain . As a result of its COMT inhibition, levodopa remains active for longer .

Temporal Effects in Laboratory Settings

The beneficial effects of adjunctive this compound on motor fluctuations were maintained during 1 year of treatment in open-label extension studies . These improvements were noninferior to those with entacapone .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the search results, it is known that this compound has a long duration of action: following administration of a 50 mg dose, COMT inhibition lasted for more than 24 hours .

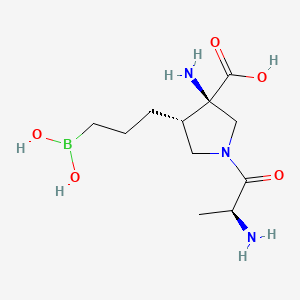

Metabolic Pathways

This compound can be metabolized through different pathways, such as sulfation, methylation (by COMT), reduction, glucuronidation, and glutathione conjugation . Among them, sulfation is the primary metabolic pathway and BIA 9-1103 (this compound sulfate) is the major metabolite (inactive) of this compound .

Transport and Distribution

It is known that this compound is a peripherally-acting COMT inhibitor .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. It is known that this compound is peripherally selective and does not inhibit COMT in the brain .

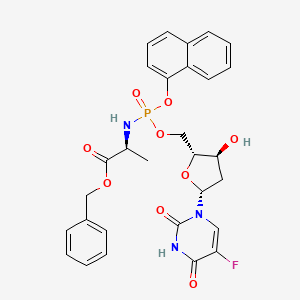

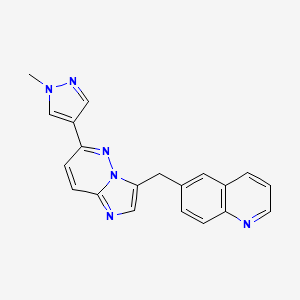

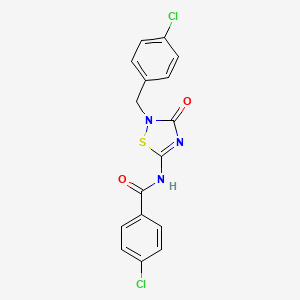

Méthodes De Préparation

La synthèse de l’opicapone implique plusieurs étapes. L’une des méthodes comprend la condensation de l’acide 3,4-dibenzyloxy-5-nitrobenzoïque avec le (Z)-2,5-dichloro-N’-hydroxy-4,6-diméthylnicotinimidamide en présence de N,N’-carbonyl diimidazole dans le N,N’-diméthylformamide. L’intermédiaire de condensation brut est ensuite soumis à une cyclisation catalysée par le fluorure de tétrabutylammonium dans le tétrahydrofurane pour donner un dérivé de 1,2,4-oxadiazole. Ce dérivé est purifié par précipitation dans un mélange de dichlorométhane et d’éther diéthylique et recristallisé dans l’alcool isopropylique .

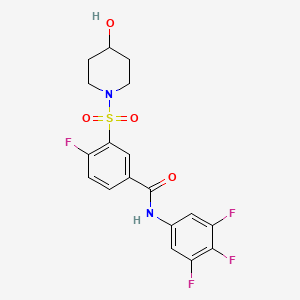

Analyse Des Réactions Chimiques

L’opicapone subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers métabolites.

Réduction : Il peut également subir des réactions de réduction, en particulier dans le foie où il est métabolisé.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses groupes nitro et chloro.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des métabolites qui sont excrétés par l’organisme .

Applications de la recherche scientifique

L’this compound est principalement utilisé dans le domaine de la médecine, en particulier pour le traitement de la maladie de Parkinson. Il est utilisé comme traitement d’appoint de la lévodopa et des inhibiteurs de la dopa décarboxylase chez les adultes atteints de la maladie de Parkinson présentant des fluctuations motrices en fin de dose. Le composé a montré qu’il améliorait la fonction motrice et réduisait la durée des épisodes « off » chez les patients .

En plus de ses applications médicales, l’this compound est également utilisé dans la recherche scientifique pour étudier les mécanismes d’inhibition de la catéchol-O-méthyltransférase et ses effets sur le métabolisme de la dopamine. Ces recherches ont des implications pour le développement de nouveaux traitements de la maladie de Parkinson et d’autres troubles neurologiques .

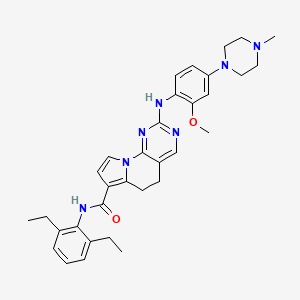

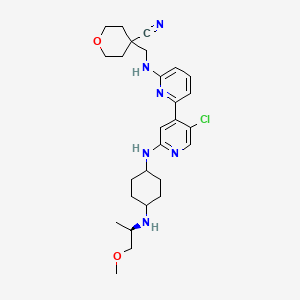

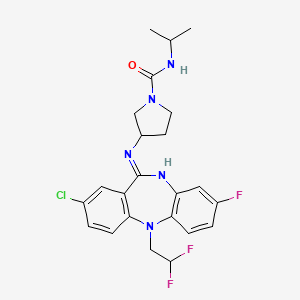

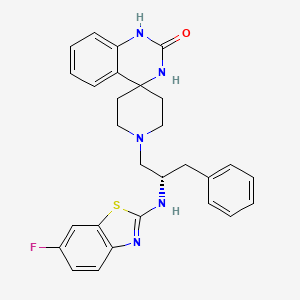

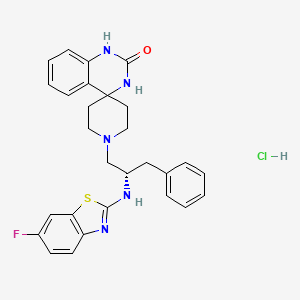

Comparaison Avec Des Composés Similaires

L’opicapone est similaire à d’autres inhibiteurs de la catéchol-O-méthyltransférase tels que l’entacapone et le tolcapone. Il présente plusieurs caractéristiques uniques :

Puissance : L’this compound est un inhibiteur plus puissant de la catéchol-O-méthyltransférase que l’entacapone et le tolcapone.

Durée d’action : L’this compound a une durée d’action plus longue, permettant une administration une fois par jour, tandis que l’entacapone et le tolcapone nécessitent plusieurs doses par jour.

Profil de sécurité : L’this compound a un meilleur profil de sécurité avec moins d’effets secondaires que le tolcapone, qui a été associé à une toxicité hépatique

Les composés similaires comprennent :

Entacapone : Un autre inhibiteur de la catéchol-O-méthyltransférase utilisé dans le traitement de la maladie de Parkinson.

La combinaison unique d’this compound en termes de puissance, de durée d’action et de sécurité en fait une option précieuse pour la prise en charge de la maladie de Parkinson.

Propriétés

IUPAC Name |

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOADIZOVZTJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026417 | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

minimal | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa. | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923287-50-7 | |

| Record name | Opicapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPICAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.